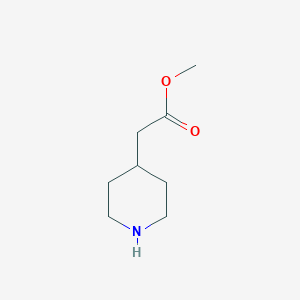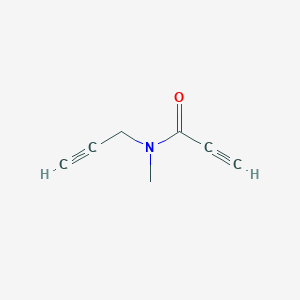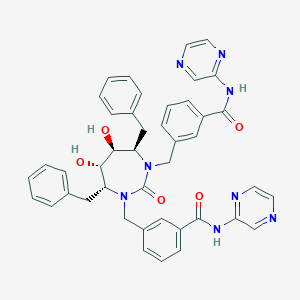
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. MIPA is a versatile molecule that can be synthesized using different methods and has unique biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is not fully understood, but studies have shown that it inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine also forms stable complexes with metal ions, which can affect their biological activity. In plants, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine stimulates the activity of antioxidant enzymes and reduces oxidative stress, which can contribute to its growth-enhancing effects.
Biochemical and Physiological Effects:
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has unique biochemical and physiological effects that make it an attractive candidate for further investigation. In vitro studies have shown that (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has also been shown to enhance plant growth and increase crop yield by stimulating the activity of antioxidant enzymes and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has several advantages for use in lab experiments, including its versatility in synthesis methods and unique biochemical and physiological effects. However, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine also has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, including its potential applications in medicine, agriculture, and materials science. In medicine, further investigation into (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine's anti-inflammatory and anti-cancer properties could lead to the development of new drugs. In agriculture, research on (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine's growth-enhancing effects could lead to the development of new plant growth regulators and pesticides. In materials science, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine's ability to form stable complexes with metal ions could lead to the development of new materials and catalysts. Further investigation into (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine's mechanism of action and potential toxicity is also needed.
Métodos De Síntesis
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can be synthesized using various methods, including the condensation reaction of 3-acetyl-1-methylimidazolium iodide with propargylamine, which yields (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine as a white solid. Another method involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate, resulting in (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine as a colorless liquid.
Aplicaciones Científicas De Investigación
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has shown promising results in scientific research for its potential applications in various fields. In the field of medicine, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has been studied for its ability to enhance plant growth and increase crop yield. Studies have shown that (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can stimulate plant growth by increasing the activity of antioxidant enzymes and reducing oxidative stress. (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of harmful bacteria and fungi.
Propiedades
IUPAC Name |
(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBCECOZUUNGW-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)









